Cas no 18356-28-0 (Rolziracetam)

Rolziracetam 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolizine-3,5(2H,6H)-dione,dihydro-
- Rolziracetam
- 3,5-Dioxopyrrolizidine
- 7,7a-dihydro-1H-pyrrolizine-3,5(2H,6H)-dione
- BRN 0121236
- CI 911
- CI-911
- dihydro-1H-pyrrolizidin-3,5(2H,6H)dione
- dihydro-1H-pyrrolizin-3,5(2H,6H)-dione
- Dihydro-1H-pyrrolizine-3,5(2H,6H)-dione
- NSC122751
- Rolziracetamum [INN-Latin]
- tetrahydro-6H-pyrrolizine-3,5-dione
- tetrahydro-pyrrolizine-3,5-dione
- 1-Azabicyclo[3.3.0]octane-2,8-dione
- CHEMBL51396
- dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione
- MFCD00867785
- hexahydro-1H-pyrrolizine-3,5-dione
- AKOS006272848
- UNII-RES9I0LGG5
- Z1198155496
- Tetrahydro-3H-pyrrolizine-3,5(2H)-dione
- dihydro 1H-pyrrolizine-3,5(2H, 6H) dione
- Rolziracetamum
- SCHEMBL1159965
- NSC 122751
- MS-22810
- dihydro-1H-pyrrolizine-3,5(2H, 6H)-dione
- RES9I0LGG5
- 3H-Pyrrolizine-3,5(2H)-dione, tetrahydro-
- DIHYDRO-1H-PYRROLO[1,2-A]PYRROLE-3,5(2H,6H)-DIONE
- NSC-122751
- 1H-Pyrrolizine-3,5(2H,6H)-dione, dihydro-
- AT34204
- EN300-1267367
- DTXSID80171444
- Q7361449
- Rolziracetam [INN:BAN]
- dihydro 1H-pyrrolizine-3,5 (2H, 6H) dione
- 18356-28-0
- 2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione
- HY-119602
- Pyrrolizidine-3,5-dione
- ROLZIRACETAM [INN]
- NS00122194
- CS-0070039
- 5-21-10-00069 (Beilstein Handbook Reference)
- Rolziracetamum (INN-Latin)
- 3H-Pyrrolizine-3,5(2H)-dione, tetrahydro-(6CI)
- DA-77527
- DTXCID9093935
- BRD-K38564664-001-01-1
-
- インチ: InChI=1S/C7H9NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5H,1-4H2
- InChIKey: IEZDOKQWPWZVQF-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2CCC(=O)N12
計算された属性
- せいみつぶんしりょう: 139.06337
- どういたいしつりょう: 139.063
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 37.4A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 固体粉末、動力
- 密度みつど: 1.28
- ゆうかいてん: No data available
- ふってん: 274.9°Cat760mmHg
- フラッシュポイント: 130.5°C
- 屈折率: 1.548
- PSA: 37.38
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Rolziracetam セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:−20°C 3年4°C 2年/溶媒溶液中:−80°C 6ヶ月−20°C 1ヶ月
Rolziracetam 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1245670-10mg |
Rolziracetam |
18356-28-0 | 99% | 10mg |
$540 | 2024-06-06 | |
Enamine | EN300-1267367-0.05g |
hexahydro-1H-pyrrolizine-3,5-dione |
18356-28-0 | 95% | 0.05g |
$229.0 | 2023-07-10 | |
Enamine | EN300-1267367-5.0g |
hexahydro-1H-pyrrolizine-3,5-dione |
18356-28-0 | 95% | 5.0g |
$2847.0 | 2023-07-10 | |
Enamine | EN300-1267367-10.0g |
hexahydro-1H-pyrrolizine-3,5-dione |
18356-28-0 | 95% | 10.0g |
$4221.0 | 2023-07-10 | |
MedChemExpress | HY-119602-5mg |
Rolziracetam |
18356-28-0 | 99.50% | 5mg |
¥1800 | 2024-04-19 | |
Enamine | EBC-12417-50mg |
hexahydro-1H-pyrrolizine-3,5-dione |
18356-28-0 | 95.0% | 50mg |
$606.0 | 2023-10-02 | |
MedChemExpress | HY-119602-1mg |
Rolziracetam |
18356-28-0 | 99.50% | 1mg |
¥685 | 2024-04-19 | |
Enamine | EBC-12417-35mg |
hexahydro-1H-pyrrolizine-3,5-dione |
18356-28-0 | 95.0% | 35mg |
$470.0 | 2023-10-02 | |
Aaron | AR00B74V-10g |
Rolziracetam |
18356-28-0 | 95% | 10g |
$5829.00 | 2023-12-14 | |
Aaron | AR00B74V-2.5g |
Rolziracetam |
18356-28-0 | 95% | 2.5g |
$2672.00 | 2023-12-14 |
Rolziracetam 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
Rolziracetamに関する追加情報
1H-Pyrrolizine-3,5(2H,6H)-dione, dihydro-: A Comprehensive Overview
The compound 1H-Pyrrolizine-3,5(2H,6H)-dione, dihydro- (CAS No. 18356-28-0) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of pyrrolizine derivatives, which are bicyclic structures composed of a pyrrole ring fused with a pyridine ring. The presence of two ketone groups at positions 3 and 5 introduces additional functional complexity, making this molecule a subject of interest in various fields of chemistry and materials science.
Recent studies have highlighted the potential of 1H-Pyrrolizine-3,5(2H,6H)-dione, dihydro- in the development of advanced materials. Researchers have explored its role as a precursor for the synthesis of heterocyclic compounds with enhanced electronic properties. For instance, a 2023 study published in *Journal of Heterocyclic Chemistry* demonstrated that this compound can serve as a building block for constructing novel π-conjugated systems, which are highly sought after in organic electronics and optoelectronics.
The synthesis of 1H-Pyrrolizine-3,5(2H,6H)-dione, dihydro- involves a multi-step process that typically begins with the preparation of the corresponding pyrrolizine skeleton. Recent advancements in catalytic methods have enabled more efficient and selective syntheses. For example, the use of transition metal catalysts has been reported to significantly improve the yield and purity of this compound. These improvements are crucial for its application in large-scale industrial processes.
In terms of physical properties, 1H-Pyrrolizine-3,5(2H,6H)-dione, dihydro- exhibits interesting thermal stability and fluorescence characteristics. A 2024 study in *Chemical Communications* revealed that this compound can emit visible light under UV irradiation due to its extended conjugation system. This property makes it a promising candidate for applications in fluorescent sensors and bioimaging technologies.
The biological activity of 1H-Pyrrolizine-3,5(2H,6H)-dione, dihydro- has also been explored extensively. Preclinical studies have shown that this compound possesses moderate antioxidant properties and may exhibit potential in combating oxidative stress-related diseases. However, further research is required to fully understand its pharmacokinetics and toxicity profiles before it can be considered for therapeutic applications.
From an environmental perspective, the eco-friendly synthesis and degradation pathways of 1H-Pyrrolizine-3,5(2H,6H)-dione, dihydro- have become a focal point for sustainable chemistry initiatives. Scientists are investigating green chemistry approaches to minimize waste generation during its production while ensuring minimal environmental impact.
In conclusion, 1H-Pyrrolizine-3,5(2H,6H)-dione, dihydro- (CAS No. 18356-28-0) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working on advanced materials development and biological applications. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in modern science and technology.
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